molecular formula C20H21N3O3S2 B3209687 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060212-34-1

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B3209687
CAS No.: 1060212-34-1
M. Wt: 415.5
InChI Key: XADLPPLRLLDPIF-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a phenyl group, and a piperidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole derivative, which is then coupled with a phenyl group through a series of reactions involving halogenation, nucleophilic substitution, and cyclization. The piperidine ring is introduced in the final steps, often through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is explored for its use in materials science, such as developing new polymers or coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)piperidine-3-carboxamide
  • N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
  • N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzo[d]thiazole moiety enhances its potential for biological activity, while the piperidine ring contributes to its stability and solubility. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-28(25,26)23-11-5-7-15(13-23)19(24)21-16-8-4-6-14(12-16)20-22-17-9-2-3-10-18(17)27-20/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADLPPLRLLDPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
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